molecular formula C10H13F2N3O B15119278 2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine

2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine

Katalognummer: B15119278
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: DSZGSACYLWSKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxy group and a difluoropiperidinyl group, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine typically involves the reaction of 4,4-difluoropiperidine with a suitable pyrazine derivative under controlled conditions. One common method includes:

    Starting Materials: 4,4-Difluoropiperidine and 6-methoxypyrazine.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors can also be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Ammonia (NH3), thiols (R-SH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group can enhance binding affinity and specificity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)aniline
  • 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
  • 2-(4,4-Difluoropiperidin-1-yl)pyrimidine

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine stands out due to its unique combination of a pyrazine ring with a methoxy group and a difluoropiperidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H13F2N3O

Molekulargewicht

229.23 g/mol

IUPAC-Name

2-(4,4-difluoropiperidin-1-yl)-6-methoxypyrazine

InChI

InChI=1S/C10H13F2N3O/c1-16-9-7-13-6-8(14-9)15-4-2-10(11,12)3-5-15/h6-7H,2-5H2,1H3

InChI-Schlüssel

DSZGSACYLWSKRT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CN=C1)N2CCC(CC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.